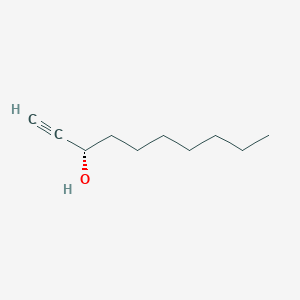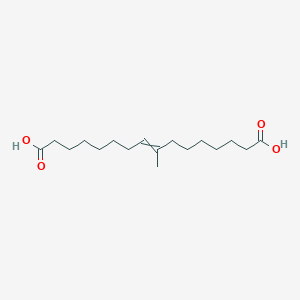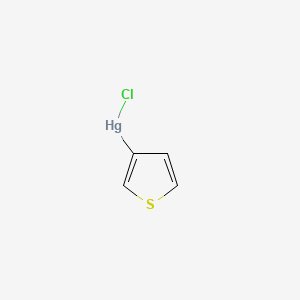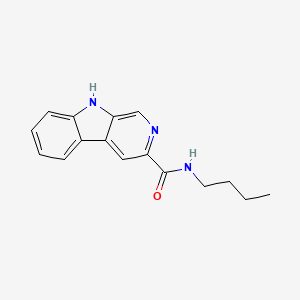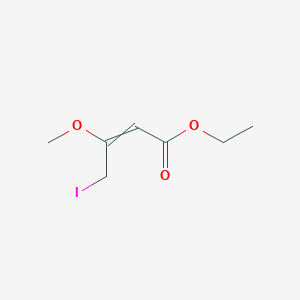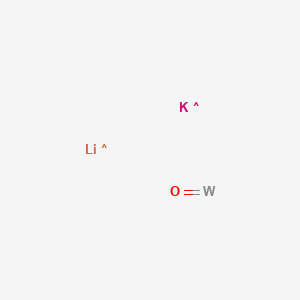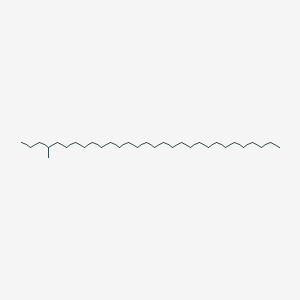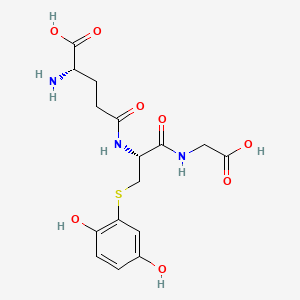
2-(S-Glutathionyl)hydroquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(S-Glutathionyl)hydroquinone is a compound formed through the conjugation of hydroquinone with glutathione. This conjugation is facilitated by the enzyme glutathione S-transferase. The compound is significant in various biological processes, particularly in detoxification pathways where it helps in neutralizing harmful quinones and protecting cells from oxidative damage.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(S-Glutathionyl)hydroquinone typically involves the reaction of hydroquinone with glutathione. This reaction can occur spontaneously or be catalyzed by enzymes such as S-glutathionyl-hydroquinone reductases. The reaction conditions often include a suitable buffer system to maintain pH and temperature conducive to the enzyme activity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary occurrence in biological systems rather than industrial applications. the enzymatic synthesis approach can be scaled up using bioreactors where conditions such as pH, temperature, and substrate concentrations are tightly controlled to optimize yield.
化学反応の分析
Types of Reactions: 2-(S-Glutathionyl)hydroquinone undergoes several types of chemical reactions, including:
Reduction: It can be reduced back to hydroquinone by S-glutathionyl-hydroquinone reductases.
Oxidation: It can undergo oxidation to form quinones.
Substitution: The glutathione moiety can be substituted by other nucleophiles under certain conditions.
Common Reagents and Conditions:
Reduction: Common reagents include glutathione and S-glutathionyl-hydroquinone reductases.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Nucleophiles like cysteine can substitute the glutathione moiety.
Major Products:
Reduction: Hydroquinone.
Oxidation: Quinones.
Substitution: Various substituted hydroquinones depending on the nucleophile used.
科学的研究の応用
2-(S-Glutathionyl)hydroquinone has several scientific research applications:
Chemistry: It is used to study redox reactions and the role of glutathione in detoxification pathways.
Biology: It helps in understanding cellular defense mechanisms against oxidative stress.
Medicine: Research into its role in detoxifying harmful compounds and potential therapeutic applications in diseases caused by oxidative stress.
Industry: Limited industrial applications, primarily used in research settings to study biochemical pathways.
作用機序
The mechanism of action of 2-(S-Glutathionyl)hydroquinone involves its role in detoxification pathways. The compound is formed when glutathione conjugates with hydroquinone, neutralizing its toxic effects. This reaction is catalyzed by glutathione S-transferase. The resulting compound can then be reduced back to hydroquinone by S-glutathionyl-hydroquinone reductases, completing a detoxification cycle . The molecular targets include various quinones and reactive oxygen species, and the pathways involved are primarily those related to oxidative stress and detoxification.
類似化合物との比較
S-Glutathionyl-(chloro)hydroquinone: Similar in structure but contains a chlorine atom.
Glutathione conjugates of other hydroquinones: These include compounds where hydroquinone is substituted with different groups.
Uniqueness: 2-(S-Glutathionyl)hydroquinone is unique due to its specific formation through the conjugation of hydroquinone with glutathione, facilitated by glutathione S-transferase. This specific conjugation plays a crucial role in detoxification pathways, making it a significant compound in biological systems .
特性
CAS番号 |
76726-99-3 |
|---|---|
分子式 |
C16H21N3O8S |
分子量 |
415.4 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dihydroxyphenyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H21N3O8S/c17-9(16(26)27)2-4-13(22)19-10(15(25)18-6-14(23)24)7-28-12-5-8(20)1-3-11(12)21/h1,3,5,9-10,20-21H,2,4,6-7,17H2,(H,18,25)(H,19,22)(H,23,24)(H,26,27)/t9-,10-/m0/s1 |
InChIキー |
PBSYQNUIZQXWAE-UWVGGRQHSA-N |
異性体SMILES |
C1=CC(=C(C=C1O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
正規SMILES |
C1=CC(=C(C=C1O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


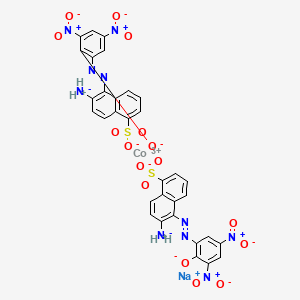
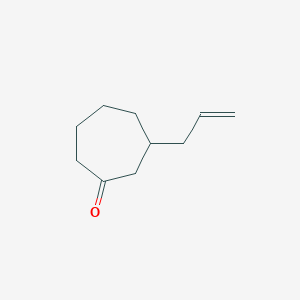
![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)
